2,5-Dibromothieno[2,3-b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,5-Dibromothieno[2,3-b]thiophene often involves multiple steps, including bromination, metallation, and coupling reactions. For example, the efficient synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes, closely related to our compound of interest, involves symmetrical and unsymmetrical pathways starting from dibromothiophene precursors or through trans-etherification processes (Hergué, Frère, & Roncali, 2011). Large-scale synthesis methods for thieno[3,2-b]thiophene and its derivatives, including dibromo and tetrabromo derivatives, are also well-documented, showcasing the importance of halogenated thiophenes as versatile intermediates in organic synthesis (Fuller, Iddon, & Smith, 1997).
Molecular Structure Analysis
The molecular structure of 2,5-Dibromothieno[2,3-b]thiophene derivatives has been explored through various analytical techniques, including X-ray crystallography. These studies reveal the planarity and electronic conjugation of the thiophene systems, which are critical for their electronic properties. The crystal structure analysis of similar compounds, like 2,5-bis(dicyanomethylene)-2,5-dihydrothieno[3,2-b]thiophene, shows weak face-to-face interactions and sheet-like network structures, indicative of the potential for intermolecular interactions in solid-state assemblies (Yui et al., 1989).
Chemical Reactions and Properties
2,5-Dibromothieno[2,3-b]thiophene and its derivatives participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for the introduction of aryl groups to the thiophene core, thereby modifying its electronic and photophysical properties. The bromine atoms present in these molecules serve as reactive sites for further functionalization, leading to a wide range of polyfunctionalized thiophenes and enediynes (Fuller, Iddon, & Smith, 1997).
Physical Properties Analysis
The physical properties of 2,5-Dibromothieno[2,3-b]thiophene derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The introduction of substituents can significantly affect these properties, making them suitable for specific applications. For instance, the synthesis and characterization of polymers derived from fluorophenylthieno[3,2-b]thiophene molecules demonstrate how structural modifications can impact the polymer's electrochemical and photophysical properties, indicating the importance of molecular design in material science (Topal et al., 2021).
Chemical Properties Analysis
The chemical properties of 2,5-Dibromothieno[2,3-b]thiophene, such as reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for its use in organic synthesis. The compound's ability to undergo various chemical transformations, including lithiation and silylation, highlights its versatility as a synthetic intermediate. The regiospecific silylation of 2,5-dibromothiophene exemplifies the controlled modification of thiophene derivatives, essential for the synthesis of organosilicon compounds and their applications in materials science (Lukevics et al., 2001).
Scientific Research Applications
-
Pharmaceutical Applications
- Field : Pharmaceutical and Biological Sciences .
- Application : Thienothiophenes, including 2,5-Dibromothieno[2,3-b]thiophene, have shown various biological activities such as antiviral, antitumor, antiglaucoma, and antimicrobial properties .
- Methods : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The outcomes would also depend on the specific biological activity being targeted. For example, they might be measured in terms of their efficacy in inhibiting a particular virus or tumor .
-
Optoelectronic Applications
- Field : Material Science and Optoelectronics .
- Application : Thienothiophenes are used in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors .
- Methods : These compounds are typically incorporated into a molecular architecture to alter or improve the fundamental properties of organic, π-conjugated materials .
- Results : The results would be evaluated in terms of the performance of the optoelectronic device, such as its efficiency or lifespan .
-
Semiconductor Applications
- Field : Material Science and Electronics .
- Application : Thienothiophenes are used as semiconductors .
- Methods : These compounds are typically incorporated into electronic devices where they contribute to the device’s semiconducting properties .
- Results : The results would be evaluated in terms of the performance of the electronic device, such as its conductivity or power efficiency .
-
Electrochemical Sensor Development
- Field : Analytical Chemistry .
- Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of electrochemical sensors for the detection of heavy metal ions .
- Methods : The compound is typically incorporated into a glassy carbon electrode, which is then used to detect the presence of heavy metal ions in a solution .
- Results : The sensor was found to be efficient in detecting Hg(II) ions .
-
Organic Field-Effect Transistor Applications
- Field : Electronics .
- Application : Polymers based on 2,5-Dibromothieno[2,3-b]thiophene have been used in the development of organic field-effect transistors .
- Methods : The polymers are incorporated into transistor devices, where they contribute to the device’s semiconducting properties .
- Results : The polymers achieved hole mobilities of 0.035 and 0.008 cm² V⁻¹ s⁻¹ in top-contact/bottom-gate organic field-effect transistor devices .
-
Wide Band Gap Material Applications
- Field : Material Science .
- Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of wide band gap materials .
- Methods : The compound is typically incorporated into a material, altering its band gap properties .
- Results : The more linear configuration and more planar backbone structure of the compound lead to better charge transfer mobility .
-
Development of Efficient Ionic Probes
- Field : Analytical Chemistry .
- Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of efficient ionic probes for the detection of Hg(II) ions .
- Methods : The compound is typically incorporated into a glassy carbon electrode, which is then used to detect the presence of Hg(II) ions in a solution .
- Results : The sensor was found to be efficient in detecting Hg(II) ions .
-
Development of Functional Supramolecular Chemistry
- Field : Supramolecular Chemistry .
- Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of functional supramolecular chemistry .
- Methods : The compound is typically incorporated into a molecular architecture to alter or improve the fundamental properties of organic, π-conjugated materials .
- Results : The outcomes would depend on the specific supramolecular chemistry being targeted .
-
Development of Organic Electronic Materials
- Field : Material Science and Electronics .
- Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of organic electronic materials .
- Methods : These compounds are typically incorporated into electronic devices where they contribute to the device’s electronic properties .
- Results : The results would be evaluated in terms of the performance of the electronic device, such as its conductivity or power efficiency .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dibromothieno[2,3-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWXMMQBYLRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179812 | |
Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromothieno[2,3-b]thiophene | |
CAS RN |
25121-86-2 | |
Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromothieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.